molecular formula C11H7BrN2O4 B11022730 N-(4-bromophenyl)-5-nitrofuran-2-carboxamide

N-(4-bromophenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B11022730
M. Wt: 311.09 g/mol
InChI Key: BBFJFJGLAFDPHP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)furan-2-carboxamide is a synthetic carboxamide compound of significant interest in antimicrobial research. It is synthesized by the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base like triethylamine, achieving excellent yields . This compound serves as a key intermediate for further chemical modifications via Suzuki-Miyaura cross-coupling to generate a library of analogues . Its primary research value lies in its potent in vitro antibacterial activity against clinically isolated, extensively drug-resistant (XDR) bacterial strains . Studies have demonstrated that N-(4-bromophenyl)-5-nitrofuran-2-carboxamide exhibits excellent efficacy, particularly against New Delhi metallo-β-lactamase (NDM)-positive Acinetobacter baumannii (CRAB), outperforming various commercially available antibiotics like meropenem . It is also effective against other critical pathogens, including carbapenem-resistant Klebsiella pneumoniae (CRKP), carbapenem-resistant Enterobacter cloacae (CREC), and methicillin-resistant Staphylococcus aureus (MRSA) . The compound has shown minimum inhibitory concentration (MIC) values of 6.25 mg/mL and minimum bactericidal concentration (MBC) values of 12.5 mg/mL against Gram-negative XDR strains . Its biological activity and interaction stability with bacterial targets have been further validated through molecular docking studies and MD simulations . This combination of strong empirical activity and computational validation makes it a promising candidate for researchers developing new therapeutic agents against multidrug-resistant bacterial infections. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H7BrN2O4

Molecular Weight

311.09 g/mol

IUPAC Name

N-(4-bromophenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C11H7BrN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)

InChI Key

BBFJFJGLAFDPHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Thionyl Chloride-Mediated Chlorination

5-Nitro-2-furoic acid reacts with thionyl chloride (SOCl₂) under reflux conditions to yield the corresponding acid chloride. This method, widely used in industrial settings, achieves near-quantitative conversion due to the efficient removal of gaseous byproducts (SO₂ and HCl). The reaction is typically conducted in anhydrous dichloromethane or toluene at 60–80°C for 4–6 hours.

Oxalyl Chloride as an Alternative Chlorinating Agent

Oxalyl chloride [(COCl)₂] offers a milder alternative, particularly suitable for acid-sensitive substrates. In this approach, 5-nitro-2-furoic acid is treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at room temperature. The reaction proceeds within 2–3 hours, with yields exceeding 95%.

Table 1: Comparison of 5-Nitro-2-Furoyl Chloride Synthesis Methods

ParameterThionyl Chloride MethodOxalyl Chloride Method
Reaction Temperature60–80°C20–25°C
Reaction Time4–6 hours2–3 hours
Yield98–100%95–97%
Byproduct HandlingGaseous (SO₂, HCl)Liquid (oxalic acid)

Preparation of this compound

The final step involves the nucleophilic acyl substitution between 5-nitro-2-furoyl chloride and 4-bromoaniline. This reaction is typically conducted in a two-phase system to mitigate side reactions.

Standard Amidation Protocol

A solution of 5-nitro-2-furoyl chloride in anhydrous tetrahydrofuran (THF) is added dropwise to a mixture of 4-bromoaniline and a tertiary amine base (e.g., triethylamine or pyridine) at 0–5°C. The base scavenges HCl, shifting the equilibrium toward product formation. After stirring at room temperature for 12–18 hours, the crude product is isolated via filtration or extraction and purified via recrystallization from ethanol/water.

Key Reaction Parameters:

  • Molar Ratio : 1:1.05 (acid chloride to amine) to ensure complete conversion of the amine.

  • Solvent : THF or dichloromethane for optimal solubility.

  • Temperature Control : Initial cooling prevents exothermic side reactions.

High-Yield Optimization Strategies

Patent literature highlights modifications to enhance efficiency:

  • Solid Acid Catalysts : Incorporating iron oxide or silica gel-supported sulfate ions improves reaction kinetics and yield (up to 94%).

  • Solvent-Free Conditions : Mechanochemical grinding of reactants in a ball mill reduces solvent waste and shortens reaction time to 2–3 hours.

Spectroscopic Characterization and Quality Control

Structural confirmation of this compound relies on advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.20 (d, J = 3.6 Hz, 1H, furan-H), 7.60–7.55 (m, 4H, Ar-H), 7.10 (d, J = 3.6 Hz, 1H, furan-H).

  • ¹³C NMR : Peaks at 158.2 (C=O), 152.1 (NO₂-bearing C), and 121.4–132.8 (aromatic carbons) confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Purity exceeding 99.9% is achievable via gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) on a C18 column, as validated in recent studies.

Challenges and Industrial Considerations

Moisture Sensitivity

Both 5-nitro-2-furoyl chloride and the final carboxamide are hygroscopic, necessitating anhydrous conditions during synthesis and storage.

Scalability

While bench-scale reactions yield >90% product, industrial-scale production requires tailored workup protocols to minimize losses during crystallization.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine substituent on the phenyl ring facilitates palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl/heteroaryl groups, as demonstrated in studies synthesizing derivatives for antimicrobial applications .

Reaction Scheme :
N-(4-bromophenyl)-5-nitrofuran-2-carboxamide+ArB(OH)2Pd(PPh3)4,K3PO4N-(4-arylphenyl)-5-nitrofuran-2-carboxamide\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_3\text{PO}_4} \text{N-(4-arylphenyl)-5-nitrofuran-2-carboxamide}

Key Data :

Boronic Acid (ArB(OH)₂)Product DerivativeYield (%)Conditions
Phenyl5a 89Toluene, 80°C, 12h
4-Methoxyphenyl5d 85Toluene, 80°C, 12h
3-Thienyl5g 78Toluene, 80°C, 12h
4-Methylphenyl5i 82Toluene, 80°C, 12h

Source: MDPI (2022)

The reaction proceeds via oxidative addition of the C–Br bond to palladium, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl product.

[3+2] Cycloaddition Reactions

The nitro group enhances electrophilicity, enabling participation in cycloaddition reactions. A study with (E)-3,3,3-trichloro-1-nitroprop-1-ene yielded 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole via a unique CHCl₃ elimination pathway .

Reaction Scheme :
N-(4-bromophenyl)-C-arylnitrylimine+(E)-3,3,3-trichloro-1-nitroprop-1-ene1-(4-bromophenyl)-3-aryl-5-nitropyrazole+CHCl3\text{N-(4-bromophenyl)-C-arylnitrylimine} + \text{(E)-3,3,3-trichloro-1-nitroprop-1-ene} \rightarrow \text{1-(4-bromophenyl)-3-aryl-5-nitropyrazole} + \text{CHCl}_3

Conditions :

  • Solvent: Dry benzene

  • Catalyst: Triethylamine

  • Time: 6 hours (room temperature)

  • Yield: 72–88%

Mechanistic Insights :

  • Molecular Electron Density Theory (MEDT) calculations confirmed two competing pathways for Δ²-pyrazoline formation, but experimental data showed exclusive regioselectivity toward pyrazole derivatives due to steric and electronic factors .

Reduction of Nitro Group

Although not explicitly documented for this compound, analogous nitrofuran derivatives undergo nitro-to-amine reduction under catalytic hydrogenation (H₂/Pd-C) or using reducing agents like Sn/HCl. This modification could enhance bioavailability or enable further derivatization.

Theoretical Pathway :
-NO2H2/Pd-C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

Stability and Reactivity Trends

  • pH Sensitivity : The carboxamide group may hydrolyze under strongly acidic or basic conditions, necessitating neutral reaction environments.

  • Thermal Stability : Decomposition above 200°C limits high-temperature applications.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-bromophenyl)-5-nitrofuran-2-carboxamide involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline, typically using a palladium catalyst and a base such as potassium phosphate. This method yields the compound in high purity and efficiency, making it suitable for further biological evaluations .

Antibacterial Activity

Recent studies have highlighted the compound's potent antibacterial properties, particularly against multidrug-resistant pathogens. The antibacterial efficacy was assessed using various methods, including the agar well diffusion method, which measures the zone of inhibition against specific bacteria.

Key Findings:

  • This compound exhibited significant activity against clinically isolated strains such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus.
  • In vitro tests revealed that at a concentration of 50 mg, the compound produced a zone of inhibition measuring 18 mm against A. baumannii, compared to only 4 mm for meropenem, a commonly used antibiotic .

Data Table: Antibacterial Efficacy

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)
This compoundA. baumannii1850
MeropenemA. baumannii4-

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. Studies indicate that it induces apoptosis in cancer cell lines and inhibits cell proliferation.

Mechanisms of Action:

  • The compound promotes apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
  • It also causes cell cycle arrest, specifically in the S-phase, thereby inhibiting cancer cell growth .

Data Table: Anticancer Efficacy

CompoundCell Line% Cell Viability
This compoundHepG233.29
DoxorubicinHepG20.62

Case Studies

  • Study on Antibacterial Activity :
    A comprehensive study evaluated the antibacterial activity of this compound against various resistant strains. The results indicated that this compound could serve as a potential lead for developing new antibiotics targeting resistant bacteria .
  • Study on Anticancer Properties :
    Another research focused on the anticancer effects of derivatives of this compound, demonstrating significant cytotoxicity against liver cancer cells (HepG2). The study concluded that compounds similar to this compound could be developed into effective therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, differing in substituent type, position, and electronic effects. Key comparisons are summarized below:

Substituent Effects on Electronic Properties

Compound Name Substituents (Furan/Phenyl) Molecular Formula Molecular Weight Key Properties/Activities Reference
N-(4-bromophenyl)-5-nitrofuran-2-carboxamide 5-NO₂ (furan), 4-Br (phenyl) C₁₁H₈BrN₂O₄ 328.10* High polarity due to NO₂/Br; potential enzyme inhibition
5-bromo-N-(4-nitrophenyl)furan-2-carboxamide 5-Br (furan), 4-NO₂ (phenyl) C₁₁H₇BrN₂O₄ 311.09 Lower solubility vs. nitro-furan analog; unconfirmed bioactivity
5-bromo-N-(4-bromophenyl)furan-2-carboxamide 5-Br (furan), 4-Br (phenyl) C₁₁H₇Br₂NO₂ 344.99 Increased lipophilicity (XlogP ~3.5); halogen bonding potential
N-(4-isopropylphenyl)-5-bromofuran-2-carboxamide 5-Br (furan), 4-isopropyl (phenyl) C₁₄H₁₄BrNO₂ 308.18 Enhanced lipophilicity (XlogP ~4.2); possible cytotoxic effects
5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide 2-Cl (phenyl), 4-SO₂NH₂ (phenyl) C₁₇H₁₃ClN₂O₄S 376.81 Improved aqueous solubility due to sulfonamide; antimicrobial activity

Notes:

  • Lipophilicity : Halogenated analogs (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide) exhibit higher logP values, favoring membrane permeability but reducing solubility .
  • Bioactivity Trends : Sulfonamide-containing derivatives (e.g., 5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide) show marked antimicrobial activity, suggesting that polar substituents on the phenyl ring can modulate target selectivity .

Biological Activity

N-(4-bromophenyl)-5-nitrofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in combating drug-resistant bacterial strains. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant data.

Chemical Structure and Properties

This compound is characterized by a furan ring with a nitro group and a carboxamide functional group. Its molecular formula contributes to its biological activity, particularly against resistant bacterial strains.

Antibacterial Activity

The compound exhibits significant antibacterial properties, especially against clinically isolated drug-resistant bacteria. Notably, it has shown effectiveness against strains such as Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacter cloacae.

  • Target of Action : this compound primarily targets bacterial enzymes essential for survival.
  • Mode of Action : The compound appears to interfere with critical biochemical pathways in bacteria, leading to their inhibition or death. This is supported by molecular docking studies that suggest strong interactions with bacterial proteins involved in resistance mechanisms.
  • Biochemical Pathways : The nitro group is likely activated within the bacterial cell by nitroreductases, similar to other nitro-containing antibiotics like nitrofurantoin. This activation produces reactive species that exert bactericidal effects .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

StudyCompoundMIC (µM)Target BacteriaFindings
This compound0.12 - 0.25A. baumanniiSignificant antibacterial activity against drug-resistant strains
Related nitrofuran derivatives0.019 - 0.20Mycobacterium tuberculosisPotent antitubercular activity with low cytotoxicity
5-bromo-N-(4-bromophenyl)furan-2-carboxamide0.05 - 0.15Various resistant strainsEffective against MRSA and other resistant bacteria

Case Studies

  • Antibacterial Efficacy Against Drug-Resistant Strains : In vitro assays demonstrated that this compound had a minimum inhibitory concentration (MIC) as low as 0.12 µM against multidrug-resistant A. baumannii. The compound's ability to inhibit growth was confirmed through minimum bactericidal concentration (MBC) assays, indicating its potential as a therapeutic agent.
  • Comparison with Other Antibacterial Agents : In comparative studies, this compound was found to be more effective than traditional antibiotics against certain resistant strains, highlighting its potential role in treating infections where conventional therapies fail .

Q & A

Q. What are the established synthetic routes for N-(4-bromophenyl)-5-nitrofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves coupling 5-nitrofuran-2-carboxylic acid derivatives with 4-bromoaniline. For example, 5-nitrofuran-2-carbonyl chloride can react with 4-bromoaniline under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine to form the amide bond . Optimization includes:
  • Temperature control : Maintaining 0–5°C during acyl chloride formation minimizes side reactions.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) in DMF enhances coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield improvements (60–75%) are achievable by controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm the amide bond (δ ~8.5 ppm for CONH) and nitrofuran ring protons (δ ~7.5–8.2 ppm) .
  • XRD : Single-crystal X-ray diffraction (e.g., as reported in Acta Crystallographica Section E) resolves bond lengths and angles, critical for verifying stereoelectronic effects of the nitro and bromo groups .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry validates purity (>95%) and molecular ion peaks (m/z = 325.1 for [M+H]+^+) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition studies?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with modifications to the bromophenyl (e.g., chloro, fluoro substituents) or nitrofuran (e.g., methyl, nitro group reduction) moieties .
  • Enzyme Assays : Use fluorescence-based assays (e.g., carbonic anhydrase II inhibition) to measure IC50_{50} values. Compare inhibitory potency across analogs to identify critical functional groups .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes, validated by mutagenesis studies on active-site residues .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different in vitro models?

  • Methodological Answer :
  • Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), assay buffers, and incubation times to minimize variability .
  • Metabolic Stability Tests : Assess compound stability in different media (e.g., liver microsomes) to explain discrepancies in cytotoxicity .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and report activities as fold-change relative to baseline .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target enzymes, and how can these be validated experimentally?

  • Methodological Answer :
  • QM/MM Simulations : Combine quantum mechanics (for nitro group charge distribution) and molecular mechanics (for protein-ligand interactions) to model binding .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in enzyme active sites to validate predicted binding hotspots .
  • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd_d) and compare with computational predictions .

Notes

  • Advanced questions emphasize experimental design, SAR, and computational validation, aligning with trends in medicinal chemistry .
  • Structural analogs (e.g., from and ) provide frameworks for derivative synthesis and mechanistic studies.

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